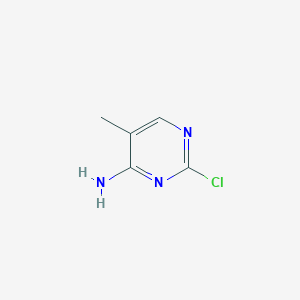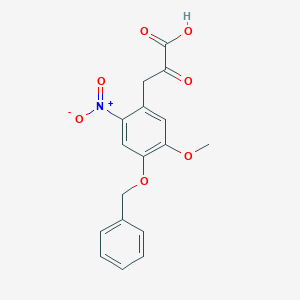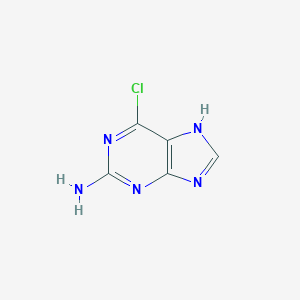
2-Amino-6-chloropurine
Overview
Description
2-Amino-6-chloropurine, also known as 6-chloro-7H-purin-2-amine, is a halogenated purine derivative with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol . This compound is characterized by its white to pale yellow powder form and is primarily used in various biochemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-chloropurine is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
It is known to interact with its target, cyclin-dependent kinase 2, leading to changes in the cell cycle .
Biochemical Pathways
This compound is involved in the enzymatic synthesis of 2′-deoxyguanosine , 9-alkyl purines , and ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These biochemical pathways are crucial for DNA synthesis and repair, and their modulation can have significant downstream effects.
Result of Action
This compound has been found to exhibit antiviral activity against Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6) . It is also reported to have tuberculostatic activity , with high activity against laboratory and clinical Mycobacterium tuberculosis strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability may be affected by environmental conditions such as air quality and humidity.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Amino-6-chloropurine have been studied in the context of gene delivery for anti-tumor efficacy . In a study using a human prostate tumor cell line PC-3 as a model, this compound was employed as a carrier for p53 gene delivery. The enhanced expression level of the p53 gene was detected, and an obvious anti-proliferative effect was observed .
Molecular Mechanism
It is known to be involved in the enzymatic synthesis of 2′-deoxyguanosine
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-6-chloropurine typically involves the chlorination of guanine derivatives. One common method includes reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions. The 9-acyl and 2-acyl groups are then removed by hydrolysis . The reaction is often carried out in polar inert organic solvents such as acetonitrile, tetrahydrofuran, or dichloromethane, with acetonitrile being highly preferred .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols, often under Mitsunobu reaction conditions.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Substitution Products: Various 9-alkyl purines and N- (2-phosphonomethoxypropyl) derivatives.
Oxidation and Reduction Products: Specific products depend on the reagents and conditions used.
Scientific Research Applications
2-Amino-6-chloropurine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleoside analogues and other purine derivatives.
Medicine: It serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
- 6-Chloroguanine
- 2,6-Dichloropurine
- 2-Chloroadenine
- 2-Aminopurine
- 6-Chloropurine
Uniqueness: 2-Amino-6-chloropurine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chlorinated purines . Its ability to serve as a versatile intermediate in the synthesis of various nucleoside analogues and antiviral agents highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIULNRIVUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074432 | |
| Record name | 6-Chloro-2-aminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-21-1, 133762-81-9 | |
| Record name | 2-Amino-6-chloropurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-chloropurin-9-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-chloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-aminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-7H-purin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-CHLOROPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-6-chloropurine?
A: this compound has a molecular formula of C5H4ClN5 and a molecular weight of 169.57 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A: Researchers commonly employ various spectroscopic techniques to characterize this compound. These include Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and High-Resolution Mass Spectrometry (HRMS). [, , ]
Q3: What are the common starting materials for synthesizing this compound?
A: this compound can be synthesized from guanine [], 2,9-diacetylguanine [], or via chlorination of this compound nucleosides and acyclonucleosides using techniques like PEG-2000 phase transfer catalysis. [, ]
Q4: How can the solubility of this compound be improved for reactions like the Mitsunobu reaction?
A: Protecting the exocyclic amino group of this compound via N-tert-butoxycarbonylation (bis-Boc protection) significantly enhances its solubility in Mitsunobu reaction solvents. [, ]
Q5: What is the significance of bis-Boc protected this compound in the Mitsunobu reaction?
A: Bis-Boc protected this compound demonstrates excellent activity and high selectivity for the N9 position when coupled with various alcohols in the Mitsunobu reaction. [, ]
Q6: How does the alkylation of this compound with alcohols proceed in the Mitsunobu reaction?
A: The Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate to facilitate the coupling of this compound with various alcohols, offering a convenient route to synthesize carbocyclic or acyclic guanosine analogs. []
Q7: Can you describe a practical example of a novel synthesis utilizing the enhanced reactivity of bis-Boc protected this compound?
A: A novel synthesis of penciclovir (PCV) utilizes bis-Boc-2-amino-6-chloropurine and the readily available cyclic precursor of the diacetate side chain, 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane. This coupling proceeds regioselectively at the N9 position under Mitsunobu conditions. [, ]
Q8: How does the size of the 2-alkyl group influence regioselectivity in the N-alkylation of this compound?
A: The reaction of this compound with trans-2-alkyl-5-iodoethyl-1,3-dioxanes under basic conditions yields both N-9 and N-7 alkylated products. The ratio of these products is influenced by the steric hindrance of the 2-alkyl group, impacting the regioselectivity of the reaction. This understanding is particularly relevant for synthesizing antiviral agents like penciclovir. []
Q9: What is the significance of protecting the hydroxyl group in reactions involving this compound and bromohydrins?
A: Protecting the hydroxyl group in molecules like 2-bromo-2-phenylethanol and 2-bromo-1-phenylethanol enhances the alkylation of this compound, yielding a mixture of 7- and 9-alkylated products. Hydrolysis and deprotection of these intermediates produce valuable 7- and 9-hydroxy(phenyl)ethylguanines, which are significant as they represent the major guanine adducts formed in the interaction of styrene 7,8-oxide with DNA. []
Q10: How does the use of sodium benzyl oxide influence the benzylation of this compound?
A: Reacting this compound with a significant excess of sodium benzyl oxide in benzyl alcohol at 130°C facilitates the formation of N2-benzylguanine. This reaction proceeds through the isolation of N2, O6-dibenzylguanine as an intermediate, providing valuable insights into the reaction mechanism. This system, utilizing sodium benzyl oxide, effectively promotes benzylation at the amino group of various nucleic acid bases. []
Q11: What are the main applications of this compound?
A: this compound serves as a crucial building block in synthesizing various biologically active compounds. This includes antiviral agents like acyclovir, famciclovir, and penciclovir, and other nucleoside analogs with potential applications as anticancer and antiviral agents. [, , , ]
Q12: How does the introduction of a 2-phosphonomethoxypropyl group influence the biological activity of purine and pyrimidine bases?
A: Introducing a 2-phosphonomethoxypropyl (PMP) group to purine and pyrimidine bases, creating PMP derivatives, significantly impacts their biological activities. Notably, PMEDAP, a 2,6-diaminopurine derivative, exhibits potent activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Additionally, PMEG demonstrates remarkable activity against a broad spectrum of DNA viruses. []
Q13: Has this compound shown potential in antitumor applications?
A: Yes, this compound has shown promise in developing antitumor agents. For instance, modifying polyamidoamine (PAMAM) with this compound created a derivative, AP-PAMAM, which showed efficacy as a carrier for delivering the p53 tumor suppressor gene. In vitro studies using the human prostate tumor cell line PC-3 demonstrated AP-PAMAM's ability to enhance p53 gene expression, leading to anti-proliferative effects, inducing apoptosis, and inhibiting tumor cell migration. []
Q14: What is known about the pharmacokinetics of this compound-based prodrugs?
A: Research on dioxolanylpurine nucleoside derivatives, specifically (-)-beta-D-2-aminopurine dioxolane (APD) and (-)-beta-D-2-amino-6-chloropurine dioxolane (ACPD), designed as prodrugs for (-)-beta-D-dioxolane guanine (DXG), provides insights into their pharmacokinetics. Studies in rhesus monkeys revealed that both APD and ACPD are absorbed quickly after oral administration, with peak concentrations observed within an hour. []
Q15: What strategies are being explored for improving the delivery of this compound-based compounds?
A: Researchers are actively investigating novel drug delivery systems to enhance the targeting and efficacy of this compound-based compounds. One promising approach involves using modified polyamidoamine (PAMAM) dendrimers as carriers. Studies have shown that conjugating this compound to PAMAM dendrimers improves drug loading, cellular uptake, and targeted delivery to cancer cells. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
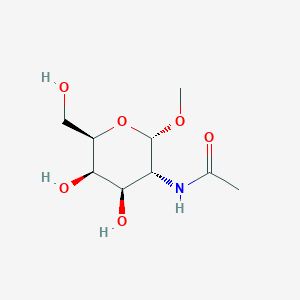
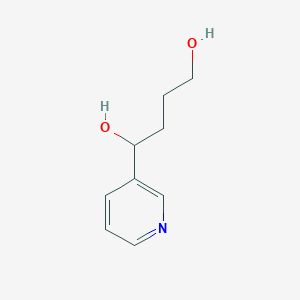
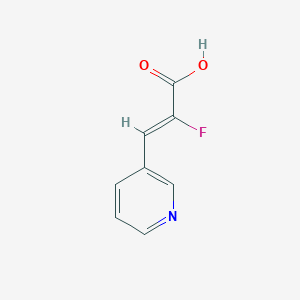
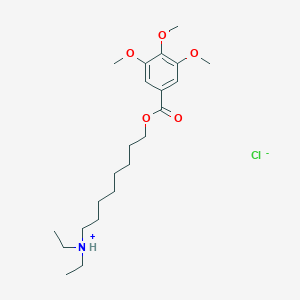
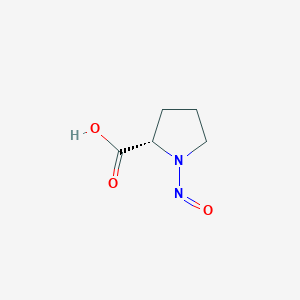
![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)
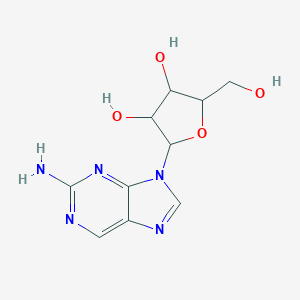
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)


![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
